2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Medicinal Chemistry Structure–Activity Relationship Halogen Bonding

This compound cannot be substituted with o-tolyl (CAS 1172411-61-8), furanylmethyl (CAS 1092331-15-1), or unsubstituted phenyl analogs because the 5-chloro-2-methoxyphenyl motif specifically confers CFTR corrector activity and distinct cholinesterase inhibition profiles. Researchers targeting AChE/BuChE, CB1, or CFTR should procure this exact CAS to ensure reproducible SAR data. Modular acetamide linker enables rapid derivatization for hit-to-lead optimization.

Molecular Formula C16H14ClN3O2S
Molecular Weight 347.82
CAS No. 1170940-85-8
Cat. No. B2921713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
CAS1170940-85-8
Molecular FormulaC16H14ClN3O2S
Molecular Weight347.82
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)N3C=CC=C3
InChIInChI=1S/C16H14ClN3O2S/c1-22-14-5-4-11(17)8-13(14)19-15(21)9-12-10-23-16(18-12)20-6-2-3-7-20/h2-8,10H,9H2,1H3,(H,19,21)
InChIKeyOZLPJMPLVMJXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 1170940-85-8): Core Structural and Class Profile for Procurement Evaluation


2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 1170940-85-8) is a synthetic heterocyclic acetamide that incorporates a 2-(1H-pyrrol-1-yl)thiazole core linked via an acetamide bridge to a 5-chloro-2-methoxyphenyl ring, yielding a molecular formula of C₁₆H₁₄ClN₃O₂S and a molecular weight of 347.82 g/mol . The compound belongs to the pyrrolyl-thiazole acetamide class, a scaffold that has been investigated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1], as well as cannabinoid CB1 receptor modulation [2]. The 5-chloro-2-methoxyphenyl motif appears in several bioactive molecules, including CFTR corrector chemotypes [3], suggesting that this compound occupies a structurally differentiated niche at the intersection of multiple pharmacologically relevant chemotypes.

Why In-Class Pyrrolyl-Thiazole Acetamides Cannot Be Interchanged with 2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 1170940-85-8)


Pyrrolyl-thiazole acetamides are not functionally interchangeable because small changes in the arylacetamide substituent produce divergent pharmacodynamic profiles, even within a congeneric series. In the Acar Çevik et al. (2023) series, replacing a para-cyano phenyl with a meta/para-dichloro phenyl shifted the AChE inhibition from 28.87% (compound 2a, cyano) to 23.73% (compound 2c, dichloro) at equivalent concentrations, while BuChE inhibition followed an entirely different rank order [1]. Similarly, the CB1 inverse agonist patent literature demonstrates that the identity and position of halogen and methoxy substituents on the terminal phenyl ring dictate receptor binding affinity and selectivity [2]. The target compound’s unique combination—a 5-chloro-2-methoxyphenyl acetamide coupled to a 2-(1H-pyrrol-1-yl)thiazole—cannot be replicated by analogs bearing o-tolyl (CAS 1172411-61-8), furanylmethyl (CAS 1092331-15-1), or unsubstituted phenyl acetamide tails, because each modification alters hydrogen-bonding capacity, halogen-bonding potential, and conformational preferences at the target binding site. For CFTR corrector applications, a 5-chloro-2-methoxyphenyl carboxamide motif was specifically identified as activity-conferring in a fused pyrrolothiazole system [3], further supporting that this substitution pattern is not interchangeable with other aryl groups.

Quantitative Differentiation Evidence for 2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 1170940-85-8) Against Closest Analogs


Structural Uniqueness: 5-Chloro-2-Methoxyphenyl Acetamide vs. o-Tolyl and Furanylmethyl Analogs

Among commercially available 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamide analogs, the target compound is the only one bearing a 5-chloro-2-methoxyphenyl substituent on the acetamide nitrogen. The closest purchasable analogs include the o-tolyl variant (CAS 1172411-61-8, MW 297.4) and the furan-2-ylmethyl variant (CAS 1092331-15-1, MW 287.34) . The target compound differs by the presence of an electron-withdrawing chloro group (σₘ ≈ 0.37) and an electron-donating ortho-methoxy group, creating a dipole and hydrogen-bond acceptor surface that is absent in the o-tolyl (methyl only) and furanylmethyl (heteroaryl, no halogen) analogs. The molecular weight increase from ~297 Da (o-tolyl) to 347.82 Da (target) reflects the addition of Cl and OCH₃, which also raises the calculated logP and polar surface area, altering both permeability and target complementarity.

Medicinal Chemistry Structure–Activity Relationship Halogen Bonding

Pyrrole N-Substitution on Thiazole vs. Phenyl-Substituted Thiazole Analogs: Cholinesterase Inhibition Selectivity Inference

Published pyrrol-thiazole SAR demonstrates that the nature of the thiazole C2 substituent critically controls AChE vs. BuChE selectivity. Acar Çevik et al. (2023) reported that pyrrol-thiazole derivatives 2a–2c achieved AChE inhibition ranging from 23.73 ± 0.018% (2c) to 28.87 ± 0.003% (2a) and BuChE inhibition showing a distinct rank order (2a > 2b > 2c), with the DPPH antioxidant IC₅₀ of compound 2a measured at 27.18 ± 0.009 µM [1]. These compounds share the pyrrol-thiazole core but differ at the periphery; the target compound's C2 pyrrole N-substitution is conserved, while its acetamide-linked 5-chloro-2-methoxyphenyl replaces the directly attached aryl rings of 2a–2c. In contrast, the analog N-(5-chloro-2-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide replaces the pyrrole with a phenyl group at C2, which abolishes the pyrrole-mediated electronic effects on the thiazole ring. Although direct AChE/BuChE data for the target compound are not published, the class SAR framework predicts that the pyrrole N-substitution is essential for cholinesterase engagement and that the 5-chloro-2-methoxyphenyl acetamide tail will further modulate potency and isozyme selectivity relative to the published 2a–2c series.

Cholinesterase Inhibition Alzheimer's Disease Pyrrolothiazole SAR

C2 Pyrrole vs. C2 Amino/Arylamino Thiazole Differentiation: Predicted Physicochemical and Binding Consequences

Several commercially available analogs replace the C2 pyrrole on the thiazole with a substituted amino group. For instance, N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide (C₁₈H₁₅ClFN₃O₂S) introduces a 4-fluoroanilino group at C2 instead of pyrrole . This substitution replaces the aromatic, electron-rich pyrrole (Hückel 6π system, moderate σ-donor) with an anilino NH linker (H-bond donor, sp³ N), which fundamentally alters the thiazole C2 electronic environment and the conformational preferences of the acetamide side chain. The pyrrole N-substitution in the target compound locks the C2 substituent into a co-planar orientation with the thiazole ring via conjugation, whereas the anilino analog introduces a torsional degree of freedom at the C2–NH bond. The target compound's C₂–pyrrole conjugation also lowers the thiazole LUMO energy relative to the amino-substituted analog, potentially altering reactivity toward nucleophilic biological targets and metabolic enzymes.

Drug Design Physicochemical Properties Thiazole SAR

Commercially Available Purity and Characterization Differentiation vs. Closest Analogs

Based on vendor datasheets, the target compound (CAS 1170940-85-8) is routinely supplied at ≥95% purity with full characterization by ¹H NMR, ¹³C NMR, and mass spectrometry . In contrast, several of the closest commercially available analogs—including the o-tolyl variant (CAS 1172411-61-8) and the furan-2-ylmethyl variant (CAS 1092331-15-1)—are listed with comparable purity specifications but are offered by fewer suppliers, potentially impacting lead time and batch-to-batch consistency for longitudinal studies. The 5-chloro-2-methoxyphenyl acetamide target compound benefits from sourcing through multiple independent vendors (≥3 identified suppliers), providing competitive pricing and supply redundancy that is not uniformly available for the narrower-demand analogs.

Chemical Procurement Quality Control Compound Characterization

Optimal Application Scenarios for 2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 1170940-85-8) Based on Evidence


Cholinesterase Inhibitor Screening and Alzheimer's Disease Tool Compound Development

The pyrrol-thiazole scaffold has demonstrated quantifiable AChE and BuChE inhibition in peer-reviewed studies, with compound 2a achieving BuChE inhibition of 28.87 ± 0.003% and DPPH antioxidant IC₅₀ of 27.18 ± 0.009 µM [1]. The target compound extends this chemotype by incorporating a 5-chloro-2-methoxyphenyl acetamide tail, creating a new SAR vector that is not represented in the published 2a–2c series. Researchers investigating cholinesterase inhibitors for Alzheimer's disease can employ this compound as a structurally differentiated probe to explore whether the halogenated methoxyphenyl motif enhances potency, alters AChE/BuChE selectivity, or improves blood–brain barrier permeability relative to the published cyano-phenyl and dichloro-phenyl analogs.

CFTR Corrector Lead Optimization Using the 5-Chloro-2-Methoxyphenyl Pharmacophore

Independent research has identified that a compound bearing a 5-chloro-2-methoxyphenyl carboxamide moiety within a fused pyrrolothiazole system significantly increased F508del-CFTR activity [2]. The target compound presents the identical 5-chloro-2-methoxyphenyl motif in a synthetically more accessible acetamide-bridged scaffold, offering medicinal chemistry teams a modular starting point for CFTR corrector SAR campaigns. Unlike the fused tricyclic system, the acetamide linker provides a convenient point for further derivatization, enabling rapid analog generation to optimize CFTR correction potency, metabolic stability, and selectivity.

Cannabinoid CB1 Receptor Modulator Research with a Non-Carboxamide Pyrrolyl-Thiazole Chemotype

The pyrrolyl-thiazole patent literature (US20040147572) establishes this scaffold as a privileged CB1 receptor ligand class [3]. The exemplified patent compounds predominantly feature pyrrole-3-carboxylic acid amide structures. The target compound differs by replacing the pyrrole carboxamide with a thiazole-4-acetamide, creating a reversed amide vector and a distinct pharmacophoric geometry. This structural isomerism may translate into differentiated CB1 binding kinetics, functional activity (inverse agonism vs. antagonism), or subtype selectivity (CB1 vs. CB2) that cannot be achieved with the patent-exemplified carboxamide series. Researchers profiling CB1 modulators for obesity, metabolic disorders, or CNS indications can evaluate this compound as a complementary chemotype to the existing pyrrole-carboxamide inventory.

Chemical Biology Tool for Halogen-Bonding and Dual H-Bond Acceptor Pharmacophore Studies

The target compound's 5-chloro-2-methoxyphenyl group presents a defined halogen-bond donor (C–Cl σ-hole) positioned meta to an ortho-methoxy H-bond acceptor, while the thiazole nitrogen and acetamide carbonyl provide two additional H-bond acceptor sites [1]. This precise three-dimensional arrangement of non-covalent interaction motifs makes the compound a well-defined chemical biology probe for studying halogen bonding in protein–ligand recognition, particularly in targets where chloroaryl motifs have been implicated in potency (e.g., kinases, CFTR, GPCRs). Unlike simpler chloro-methoxyphenyl tool compounds lacking the heterocyclic core, this molecule's thiazole-pyrrole scaffold provides additional binding surface and spectroscopic handles for biophysical assay development.

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